[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
CAS No.: 1344320-51-9
Cat. No.: VC3064552
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344320-51-9 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | cyclopent-3-en-1-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C12H19NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h1-2,10-11,14H,3-9H2 |
| Standard InChI Key | LATWIGAJIGMQQV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2CC=CC2)CO |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2CC=CC2)CO |
Introduction
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol is a chemical compound with the CAS number 1344320-51-9. It has a molecular formula of C12H19NO2 and a molecular weight of 209.2848 g/mol . This compound is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom, and it incorporates a cyclopent-3-ene-1-carbonyl group attached to the piperidine ring. The compound also includes a methanol group attached to the piperidine ring.
Research Findings and Future Directions
Currently, there are no detailed research findings specifically focused on [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol. Future studies should aim to explore its synthesis, biological activity, and potential applications in more depth. This could involve in vitro and in vivo experiments to assess its pharmacological properties and safety profile.
Additional Notes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume